molecular formula C4H6N4OS B089401 4,5-Diamino-2-thiouracil CAS No. 1004-76-8

4,5-Diamino-2-thiouracil

Cat. No. B089401
CAS RN: 1004-76-8
M. Wt: 158.18 g/mol
InChI Key: QYSWOQHLIDKEOL-UHFFFAOYSA-N
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Description

4,5-Diamino-2-thiouracil is a chemical compound that belongs to the thiouracil family, which includes derivatives and condensed heterocycles known for their wide range of therapeutic uses. These compounds have been explored extensively in medicinal chemistry due to their potential in various biological activities, such as anti-cancer, anti-microbial, and anti-viral effects. The interest in thiouracils, including 4,5-Diamino-2-thiouracil, lies in their unique chemical structure and reactivity, which allows for diverse synthetic strategies and biological applications.

Synthesis Analysis

The synthesis of thiouracils, including 4,5-Diamino-2-thiouracil, involves various methodologies that have been refined over the years to enhance their yield and purity for medicinal chemistry applications. Numerous synthetic routes provide a broad scope for the development of thiouracil derivatives, demonstrating the compound's significance in the field of drug discovery and pharmaceutical research. These methods are crucial for creating biologically active compounds that can be further evaluated for their therapeutic potential (Sayed & Ahmed, 2017).

Molecular Structure Analysis

The molecular structure of 4,5-Diamino-2-thiouracil is characterized by its thiouracil core, which is essential for its biological activity. The presence of amino groups at positions 4 and 5 enhances its reactivity and interaction with biological targets. This structure-activity relationship is a key focus in the development of thiouracil derivatives for therapeutic use, as modifications to the core structure can lead to significant changes in biological efficacy.

Chemical Reactions and Properties

4,5-Diamino-2-thiouracil participates in various chemical reactions due to its functional groups. Its chemical properties, such as reactivity towards electrophilic and nucleophilic agents, are influenced by the thiouracil moiety. These reactions are fundamental in synthesizing new derivatives with potential biological activities and studying the compound's mechanism of action in biological systems.

Physical Properties Analysis

The physical properties of 4,5-Diamino-2-thiouracil, including its solubility, melting point, and stability, are critical for its application in drug formulation and delivery. Understanding these properties is essential for optimizing the compound's pharmaceutical characteristics and ensuring its efficacy and safety in therapeutic applications.

Chemical Properties Analysis

The chemical properties of 4,5-Diamino-2-thiouracil, such as its acidity, basicity, and reactivity towards various chemical agents, play a significant role in its biological activity and pharmacological profile. These properties are closely studied to design derivatives with enhanced activity and reduced toxicity, aiming to develop safer and more effective therapeutic agents.

  • Synthesis and Biological Value of Thiouracils and Fused Thiouracils (A review) - This review article covers the synthesis and biological activities of thiouracils and fused thiouracils, highlighting their significance in medicinal chemistry (Sayed & Ahmed, 2017).

Scientific Research Applications

  • Molecular Structure Analysis : The crystal and molecular structures of derivatives of 4,5-Diamino-2-thiouracil have been determined, revealing details about their planarity and amino group conformations. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Hueso-Ureña et al., 1997).

  • Photoreactivity Studies : Research has shown that derivatives of 4,5-Diamino-2-thiouracil, like 2,4-dithiouracil, exhibit significant photoreactivity. This makes them promising candidates for applications such as photocrosslinking and phototherapeutic agents, especially in RNA-targeted processes (Pollum et al., 2015).

  • Synthesis Methodologies : Improved methods for preparing 4,5-Diamino-2-thiouracil have been developed. These methods are important for creating starting materials for further chemical synthesis, including pteridine and purine syntheses (Brown, 2007).

  • Medical and Pharmacological Applications : Thiouracil derivatives, including 4,5-Diamino-2-thiouracil, have been explored for their potential in treating conditions like thyrotoxicosis and as antithyroid drugs. However, the usage of some derivatives has been limited due to concerns about toxicity (Khalil et al., 2019).

  • Drug Delivery Systems : Compounds like 1-benzyl-5,6-diamino-2-thiouracil bonded to graphene oxide have been studied for their potential in drug delivery systems. This indicates the role of 4,5-Diamino-2-thiouracil derivatives in pharmaceutical applications (Dikmen, 2019).

  • Electrochemical Analysis : The electrochemical properties of derivatives of 4,5-Diamino-2-thiouracil have been studied, which could be relevant for applications in studying RNA structure and other biochemical analyses (Wrona et al., 1976).

  • Antimicrobial Agents : Some derivatives of 5-cyano-2-thiouracil have shown potential as antimicrobial agents, indicating the possible use of 4,5-Diamino-2-thiouracil in developing new antibiotics (Rizk et al., 2018).

Safety And Hazards

The safety data sheet for 4,5-Diamino-2-thiouracil sulfate provides some information on safety and hazards . It suggests that in case of exposure, one should move to fresh air, rinse with water, and seek medical attention if symptoms persist . The compound should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

The future directions of research on 4,5-Diamino-2-thiouracil could involve the synthesis of new metal complexes and the investigation of their biological properties . The antimicrobial activity of these complexes and the free ligands could be assessed against both Gram-positive and Gram-negative bacteria, as well as yeasts .

properties

IUPAC Name

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143249
Record name 4,5-Diamino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diamino-2-thiouracil

CAS RN

1004-76-8
Record name 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-76-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-2-thiouracil
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Record name 1004-76-8
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Record name 4,5-Diamino-2-thiouracil
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Record name 4,5-diamino-2-mercaptopyrimidine-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Parrak, MM Tuckerman - Journal of Pharmaceutical Sciences, 1974 - Elsevier
Details are given of an adapter circuit to be used with a storage oscilloscope fitted with a camera back for the recording of oscillopolarograms with the dropping mercury electrode. The …
Number of citations: 3 www.sciencedirect.com
R Robinson, ML Tomlinson - Journal of the Chemical Society …, 1935 - pubs.rsc.org
… We then condensed 4 : 5-diamino-2-thiouracil (11) (Traube, Annalen, 1903, 331, 71) with phenylglyoxal (to 111), with phenanthraquinone (to IV), and with cyclohexane-1 : 2-dione (Riley…
Number of citations: 6 pubs.rsc.org
F Bergmann, M Tamari, H Ungar-Waron - Journal of the Chemical …, 1964 - pubs.rsc.org
Chloral hydrate reacts with 4, 5-diaminopyrimidines, bearing oxygen at position 6, to yield 6-hydroxypteridines. The ready elimination of all three chlorine atoms in this condensation …
Number of citations: 1 pubs.rsc.org
CE Liau, K Yamashita, M Matsui - Agricultural and biological …, 1962 - jstage.jst.go.jp
This suggests that the mixture of 5-isonitroso-compounds(IV) and some reducing agents refluxing in 90% formic acid may also give purines by one step. The condensation of ethyl …
Number of citations: 6 www.jstage.jst.go.jp
E Bosch, M Rosés - Talanta, 1989 - Elsevier
The dissociation constants of several families of acids and their tetrabutylammonium salts, as well as the ternary-ion formation constants, in tert-butyl alcohol medium, were determined …
Number of citations: 26 www.sciencedirect.com
NJ Doorenbos, JC Kim - Journal of Pharmaceutical Sciences, 1974 - Elsevier
The intermediate, 17α-methyl-4-aza-5α-androstan-17β-ol (III) required for the synthesis of 4-amidino-17α-methyl-4-aza-5α-androstan-17β-ol (VII) and 4-(β-guanidinoethyl)-17α-methyl-4-…
Number of citations: 8 www.sciencedirect.com
U Reichman, F Bergmann, D Lichtenberg… - Journal of the Chemical …, 1973 - pubs.rsc.org
The predominant tautomeric forms, the position of protonation in aqueous solution, and the course of methylation in aprotic solvents have been determined for all possible mono- and bis…
Number of citations: 8 pubs.rsc.org
S CH40, NS CSH, S CsH80 - pubs.rsc.org
FORMULA INDEX. an Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s The elements are given in …
Number of citations: 2 pubs.rsc.org
W Doden, R Kopf, H Specker - Naunyn-Schmiedebergs Archiv für …, 1951 - Springer
Die Absorptionsspektren der bei Reaktion verschiedener Thiouracilderivate mit dem modifizierten Reagens nachGrote entstehenden Farbstoffe werden mit demPulfrich-…
Number of citations: 3 link.springer.com
H Thoms, W Traube, F Winter - Archiv der Pharmazie, 1906 - scholar.archive.org
Von Wilhelm Traube und Friedrich Winter.(Eingegangen den 21. XII. 1905.) Der eine von uns hat vor einigen Jahren') gezeigt, dall man die weitverbreitet im tierischen und pflanzlichen …
Number of citations: 2 scholar.archive.org

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